3-[2-(1,4'-bipiperidin-1'-yl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1,4'-bipiperidin-1'-yl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is commonly referred to as BPN14770 and has been studied extensively for its therapeutic potential in treating cognitive impairments associated with neurodegenerative disorders such as Alzheimer's disease.
Wirkmechanismus
BPN14770 works by targeting an enzyme called phosphodiesterase-4D (PDE4D), which is involved in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn enhances the activity of certain neurotransmitters involved in learning and memory.
Biochemical and Physiological Effects:
Studies have shown that BPN14770 has a number of biochemical and physiological effects in the brain. These include increasing the levels of certain neurotransmitters involved in learning and memory, reducing inflammation and oxidative stress, and promoting the growth of new neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPN14770 is its high specificity for PDE4D, which reduces the risk of side effects associated with non-specific inhibition of other enzymes. However, one limitation of BPN14770 is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are numerous future directions for research on BPN14770. One area of interest is in developing more potent and selective inhibitors of PDE4D based on the structure of BPN14770. Another potential future direction is in investigating the potential therapeutic applications of BPN14770 in other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to better understand the long-term effects of BPN14770 on cognitive function and memory.
Synthesemethoden
The synthesis of BPN14770 involves the reaction of 1,4'-bipiperidin-1'-yl)-2-oxoacetic acid with 1-naphthylmethylamine and piperazine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
BPN14770 has been the subject of numerous scientific studies aimed at investigating its potential therapeutic applications. One of the most promising areas of research is in the treatment of cognitive impairments associated with neurodegenerative disorders such as Alzheimer's disease. Studies have shown that BPN14770 can improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(naphthalen-1-ylmethyl)-3-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c32-26(30-16-11-23(12-17-30)29-14-4-1-5-15-29)19-25-27(33)28-13-18-31(25)20-22-9-6-8-21-7-2-3-10-24(21)22/h2-3,6-10,23,25H,1,4-5,11-20H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEZGLOPJKZHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)CC3C(=O)NCCN3CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-1-ylmethyl)-3-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethyl]piperazin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.